molecular formula C13H16BrNO B13970707 4-(1-(4-Bromophenyl)cyclopropyl)morpholine

4-(1-(4-Bromophenyl)cyclopropyl)morpholine

Cat. No.: B13970707
M. Wt: 282.18 g/mol
InChI Key: IIIDCLJAWCOUGH-UHFFFAOYSA-N
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Description

4-(1-(4-Bromophenyl)cyclopropyl)morpholine is a sophisticated synthetic intermediate designed for medicinal chemistry and drug discovery research. Its structure incorporates two pharmacologically significant motifs: a morpholine ring and a (4-bromophenyl)cyclopropane unit. The morpholine moiety is a privileged structure in drug design, known for its ability to modulate key enzymes implicated in neurodegenerative pathways, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A/B) . Furthermore, the morpholine group is frequently employed in the development of kinase inhibitors, such as mTOR-targeting anticancer agents, where it often forms critical hydrogen-bonding interactions within the ATP-binding site . The (bromophenyl)cyclopropyl group enhances the molecule's utility as a versatile building block. The cyclopropane ring can impart metabolic stability and influence the molecule's three-dimensional conformation, while the bromine atom serves as an excellent handle for further structural diversification via cross-coupling reactions, such as the Suzuki-Miyaura reaction . This makes the compound exceptionally valuable for constructing more complex, drug-like molecules, including biphenyl derivatives that have demonstrated potent in vitro anticancer activities against various cell lines . Researchers can leverage this compound as a key precursor in developing targeted therapies, particularly for exploring new treatments for neurodegenerative diseases and oncology. It is For Research Use Only.

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

4-[1-(4-bromophenyl)cyclopropyl]morpholine

InChI

InChI=1S/C13H16BrNO/c14-12-3-1-11(2-4-12)13(5-6-13)15-7-9-16-10-8-15/h1-4H,5-10H2

InChI Key

IIIDCLJAWCOUGH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)N3CCOCC3

Origin of Product

United States

Preparation Methods

Detailed Synthetic Method from Patent CN106928162B

A scalable, industrially applicable method for synthesizing substituted N-phenyl morpholine compounds, including bromophenyl derivatives, is described in patent CN106928162B. This method emphasizes simplicity, cost-effectiveness, and high yield, avoiding expensive catalysts and complex purification.

Key steps:

  • Substituted aniline (e.g., 4-bromoaniline) is reacted with 2-chloroethyl ether under alkali conditions.
  • The reaction is conducted solvent-free at elevated temperatures (130–180 °C).
  • Alkali bases such as triethylamine, diisopropylamine, or pyridine with DMAP are used.
  • The molar ratio of aniline to base is typically 1:2–3.
  • 2-chloroethyl ether is used in excess (5–10 mL per gram of aniline).
  • After heating for approximately 24 hours, the reaction mixture is cooled, extracted, dried, and purified by filtration and concentration.

Advantages:

  • High yield (up to ~60% or more depending on substituents).
  • Simple operation without expensive catalysts.
  • Easy purification without chromatography.
  • Suitable for scale-up industrial production.

Example yields and conditions:

Compound Starting Material (g) 2-Chloroethyl Ether (mL) Base (g) Temp (°C) Time (h) Yield (%) Notes
4-Bromo-phenyl morpholine derivative 100 600 108.3 (triethylamine) 150 24 61.7 White solid after purification
2-Chloro-4-bromophenyl morpholine 150 1000 147 (triethylamine) 150 24 52 Pale yellow liquid

Reaction scheme:

$$
\text{4-Bromoaniline} + \text{2-chloroethyl ether} \xrightarrow[\text{triethylamine}]{150^\circ C, 24h} \text{4-(4-bromophenyl)morpholine}
$$

This method can be adapted to various substituted anilines to yield different N-phenyl morpholine derivatives, including the target compound with cyclopropyl substitution after further functionalization.

Cyclopropanation and Functionalization for Target Compound

The cyclopropyl group bearing the 4-bromophenyl moiety is typically introduced via cyclopropanation reactions involving diazo compounds and transition-metal catalysts such as rhodium complexes.

Typical procedure:

  • Preparation of 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate as a key intermediate.
  • Reaction of this diazo compound with suitable alkenes or morpholine derivatives under Rh(II) catalysis at room temperature.
  • The reaction is performed in dry dichloromethane under inert atmosphere.
  • After 2 hours of stirring, the product is purified by flash column chromatography.

Yields and conditions from literature:

Compound Catalyst Solvent Temp (°C) Time (h) Yield (%) Notes
4-(1-(4-Bromophenyl)cyclopropyl)morpholine Rh2(S-p-Ph-TPCP)4 (1 mol%) CH2Cl2 25 2 62–94 Flash chromatography purification

This method yields enantiomerically enriched cyclopropyl derivatives with high efficiency and purity, suitable for further medicinal chemistry applications.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield Purification Notes
1 Ring closure to N-phenyl morpholine 4-Bromoaniline, 2-chloroethyl ether, triethylamine 130–180 °C, 24 h, solvent-free 50–62% Filtration, extraction Scalable, cost-effective
2 Cyclopropanation 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate, Rh2 catalyst RT, 2 h, CH2Cl2 62–94% Flash chromatography Enantioselective, high purity

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-Bromophenyl)cyclopropyl)morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-(1-(4-Bromophenyl)cyclopropyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-(4-Bromophenyl)cyclopropyl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. In biological systems, it may interact with proteins, enzymes, or receptors, leading to various biochemical effects. The cyclopropyl and bromophenyl groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Aromatic Ring

4-[(4-Bromophenyl)azo]morpholine (CAS: 188289-57-8)
  • Key Difference : Replaces the cyclopropyl group with an azo (-N=N- linker.
  • Impact : The azo group introduces π-conjugation, altering electronic properties and redox reactivity. This compound is primarily used in dye chemistry .
4-(4-Bromo-3-fluorophenyl)morpholine (CAS: 279261-83-5)
  • Key Difference : Fluorine atom at the 3-position of the bromophenyl ring.
  • Impact : Fluorination enhances lipophilicity and metabolic stability, making it more suitable for bioactive molecule development .

Modifications to the Cyclopropane Ring

1-(4-Bromophenyl)cyclopropanamine Hydrochloride (CAS: 952289-92-8)
  • Key Difference : Cyclopropane directly bonded to an amine hydrochloride group instead of morpholine.
  • Impact : The protonated amine increases water solubility, favoring salt formation in drug formulations .
(1-(4-Bromophenyl)cyclopropyl)methanol (CAS: 98480-31-0)
  • Key Difference : Hydroxymethyl (-CH₂OH) substituent on the cyclopropane.
  • Impact : The alcohol group enables esterification or oxidation, expanding utility in polymer and prodrug synthesis .

Replacement of the Morpholine Ring

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS: 360773-84-8)
  • Key Difference : Morpholine replaced by a tert-butoxycarbonyl (Boc)-protected amine.
  • Impact : The Boc group improves stability during solid-phase peptide synthesis, acting as a temporary protecting group .
4-(1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine (CAS: 2304635-63-8)
  • Key Difference : Incorporates a boronate ester on the phenyl ring.
  • Impact : Enables Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl structures in medicinal chemistry .

Functional Group Additions

(4-Bromophenyl)cyclopropylmethanone (CAS: 6952-89-2)
  • Key Difference : Ketone (-C=O) group replaces morpholine.
  • Impact : The electron-withdrawing ketone increases electrophilicity, facilitating nucleophilic addition reactions .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group
4-(1-(4-Bromophenyl)cyclopropyl)morpholine 952289-95-1 C₁₃H₁₆BrNO 282.18 Morpholine, Cyclopropane
4-[(4-Bromophenyl)azo]morpholine 188289-57-8 C₁₀H₁₂BrN₃O 278.13 Azo group (-N=N-)
1-(4-Bromophenyl)cyclopropanamine HCl 952289-92-8 C₉H₁₁BrClN 248.55 Amine hydrochloride
4-(1-(3-Boronophenyl)cyclopropyl)morpholine 2304635-63-8 C₁₉H₂₈BNO₃ 329.20 Boronate ester

Biological Activity

The compound 4-(1-(4-Bromophenyl)cyclopropyl)morpholine is a morpholine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromophenyl group and a cyclopropyl moiety attached to a morpholine ring. This unique structure contributes to its diverse biological activities. The presence of the bromine atom enhances the compound's lipophilicity, which may influence its ability to penetrate biological membranes.

Biological Activity Overview

Research indicates that morpholine derivatives, including this compound, exhibit a variety of biological activities:

  • Anticancer Activity : Morpholine derivatives have shown potential as anticancer agents. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
  • Antimicrobial Properties : Some morpholine derivatives demonstrate antibacterial and antifungal activities. The incorporation of halogen substituents, such as bromine, has been linked to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Morpholine derivatives have been studied for their ability to inhibit specific enzymes. For example, certain derivatives have been identified as selective inhibitors of human NTPDases, which play a role in purinergic signaling and are implicated in various pathological conditions .

The mechanisms by which this compound exerts its biological effects can vary based on the target:

  • Cell Cycle Arrest : Some studies suggest that morpholine compounds can induce cell cycle arrest by interfering with tubulin polymerization, thereby inhibiting cancer cell growth .
  • Enzyme Interaction : The interaction with enzymes such as NTPDases involves binding at specific active sites, leading to altered enzyme activity and downstream effects on cellular signaling pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activities of morpholine derivatives:

  • Anticancer Efficacy : A study reported that a related morpholine compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. This suggests that structural modifications can enhance therapeutic efficacy .
  • Antimicrobial Testing : In vitro assays demonstrated that morpholine derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
  • Enzyme Inhibition Studies : Research indicated that specific morpholine derivatives were potent inhibitors of h-NTPDase1 and h-NTPDase2, with IC50 values reported as low as 0.13 mM for certain compounds. These findings underscore the potential for developing new therapeutics targeting purinergic signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 Value (μM or mM)Reference
AnticancerThis compound~2.88 mM
AntimicrobialVarious Morpholines0.0039 - 0.025 mg/mL
Enzyme Inhibitionh-NTPDase12.88 ± 0.13
h-NTPDase20.13 ± 0.01

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